Enkephalinamide-met, ala(2,3)- is a synthetic derivative of the naturally occurring opioid peptide Met-enkephalin. This compound is characterized by its specific amino acid sequence and modifications that enhance its stability and bioactivity compared to its parent compound. Enkephalins are known for their role in pain modulation and are primarily agonists of the delta-opioid receptor, with significant implications in analgesia and other physiological processes.
Enkephalinamide-met, ala(2,3)- is derived from Met-enkephalin, which was first identified in 1975 by researchers John Hughes and Hans Kosterlitz as an endogenous ligand for opioid receptors. The modifications made to create this compound aim to improve its pharmacological properties, particularly its resistance to enzymatic degradation and its ability to penetrate the blood-brain barrier.
This compound falls under the category of opioid peptides and more specifically as an enkephalin analogue. It is classified based on its structure as a pentapeptide modified at specific positions to enhance its efficacy and stability.
The synthesis of Enkephalinamide-met, ala(2,3)- typically involves solid-phase peptide synthesis (SPPS), which allows for the sequential addition of amino acids to form the desired peptide chain. The process includes:
The modifications in Enkephalinamide-met, ala(2,3)- involve replacing certain amino acids with their D-isomers or introducing alkyl amide groups at the C-terminus. These changes are designed to enhance receptor binding affinity and resistance to enzymatic degradation.
The molecular formula of Enkephalinamide-met, ala(2,3)- is . Its structural representation includes a pentapeptide backbone with specific side chains that confer unique properties:
Enkephalinamide-met, ala(2,3)- can undergo various chemical reactions typical for peptides:
The stability of Enkephalinamide-met, ala(2,3)- against enzymatic degradation makes it a candidate for therapeutic applications where prolonged action is desired.
Enkephalinamide-met, ala(2,3)- acts primarily as an agonist at the delta-opioid receptor:
Studies have shown that modified enkephalins exhibit enhanced analgesic potency compared to their natural counterparts due to improved receptor binding dynamics.
Studies indicate that structural modifications significantly improve bioavailability and therapeutic efficacy compared to natural enkephalins.
Enkephalinamide-met, ala(2,3)- has several potential applications:
CAS No.: 3089-11-0
CAS No.: 132741-81-2
CAS No.: 20411-84-1
CAS No.: 573-83-1
CAS No.: 53948-12-2
CAS No.: 62690-67-9